molecular formula C12H17ClFNO B1286214 (4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride CAS No. 1048640-49-8

(4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride

Cat. No.: B1286214
CAS No.: 1048640-49-8
M. Wt: 245.72 g/mol
InChI Key: KFVAABHAIQMHMP-UHFFFAOYSA-N
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Description

(4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is a useful research compound. Its molecular formula is C12H17ClFNO and its molecular weight is 245.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Anti-Inflammatory Activity: Two fluorine-substituted derivatives, including compounds with structural similarities to (4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride, were synthesized and examined for their anti-inflammatory properties. These derivatives showed potential for inhibitory effects on LPS-induced NO secretion, indicating their relevance in anti-inflammatory applications (Sun et al., 2019).

Chemical Reactions and Mechanisms

  • Unusual C–C Bond Cleavage in Formation of Amine-Bis(phenoxy) Group 4 Benzyl Complexes: A study explored the formation of amine-bis(phenoxy) dibenzyl complexes involving compounds structurally related to this compound. This research contributes to understanding the mechanisms of bond cleavage and formation in similar chemical structures (Gowda et al., 2014).

Fluorinating Reagents and Applications

  • Use as Fluorinating Reagents: Research on dialkyl-∝,∝-difluorobenzylamines, closely related to this compound, demonstrated their potential as novel fluorinating reagents. These compounds can effectively replace hydroxyl groups in alcohols and carboxylic acids with fluorine atoms, highlighting their utility in synthetic chemistry (Dmowski & Kamiński, 1983).

Radiotracer Synthesis and Imaging Applications

  • PET Radiotracer Synthesis: The synthesis of [18F]4-fluorobenzyl iodide ([18F]FBI), a compound closely related to the query chemical, was investigated for its reactivity and potential application in the design of dopamine D1 and D2 receptor-based imaging agents, demonstrating its significance in PET radiotracer synthesis (Mach et al., 1993).

Chemical Derivatization and Bioanalysis

  • Trapping and Derivatization in Plasma Analysis: A study on 4-fluorobenzyl chloride, structurally similar to the query compound, involved its trapping in human plasma using chemical derivatization. This method, involving the formation of stable derivatives, is crucial for quantitative bioanalysis and highlights the compound's relevance in analytical chemistry (Yang et al., 2005).

Safety and Hazards

For safety information and potential hazards associated with this compound, it is recommended to refer to the Material Safety Data Sheet (MSDS) . The MSDS provides information on handling, storage, and disposal, as well as first-aid measures and protective equipment recommendations.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12;/h3-6,12,14H,1-2,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVAABHAIQMHMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.